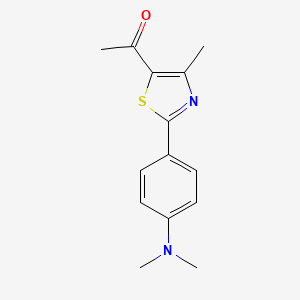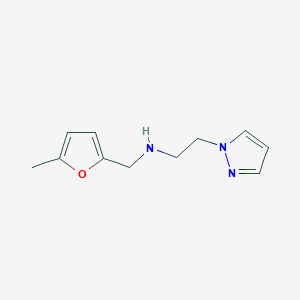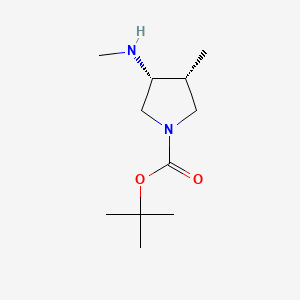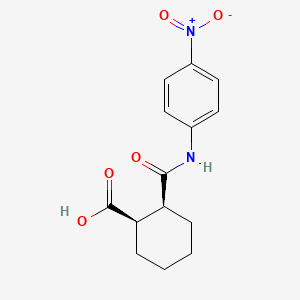
3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields of science. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its distinct reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the reaction of appropriate quinoline derivatives with brominating and fluorinating agents. One common method includes the bromination of 6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the simultaneous presence of bromine and fluorine atoms, which impart distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H5BrFNO3 |
|---|---|
Poids moléculaire |
286.05 g/mol |
Nom IUPAC |
3-bromo-6-fluoro-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-8-7(10(15)16)5-3-4(12)1-2-6(5)13-9(8)14/h1-3H,(H,13,14)(H,15,16) |
Clé InChI |
CLERMFQUJIZSGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=C(C(=O)N2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B14910211.png)
![2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14910215.png)







